molecular formula C9H15NS B13621719 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine

2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine

Cat. No.: B13621719
M. Wt: 169.29 g/mol
InChI Key: ZLVRUPSQLDHCJF-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two methyl groups attached to the thiophene ring and an amine group attached to an ethan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Methylamine, other alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethylthiophen-3-yl)-N-methylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)-N-methylethanamine

InChI

InChI=1S/C9H15NS/c1-7-6-9(4-5-10-3)8(2)11-7/h6,10H,4-5H2,1-3H3

InChI Key

ZLVRUPSQLDHCJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)CCNC

Origin of Product

United States

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